ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core substituted with methyl groups at positions 1, 3, and 6, and a dioxo moiety at positions 2 and 3. The 5-position of the pyrido-pyrimidine system is linked via a sulfanyl-acetamido bridge to an ethyl benzoate ester. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 2-[[2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-5-30-20(28)13-8-6-7-9-14(13)23-15(26)11-31-17-12(2)10-22-18-16(17)19(27)25(4)21(29)24(18)3/h6-10H,5,11H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHNACQUNJXTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=C3C(=NC=C2C)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Molecular Characteristics
The compound features a pyrido[2,3-d]pyrimidine core substituted with methyl groups at positions 1, 3, and 6, alongside a 2,4-dioxo moiety. A thioacetamide bridge connects this core to an ethyl 2-aminobenzoate ester. Its molecular formula is C₂₄H₂₁N₃O₄S₂ , with a molecular weight of 479.57 g/mol . Key spectral data (e.g., NMR, LC-MS) confirm the regioselective formation of the heterocyclic system and the integrity of the sulfanylacetamido linkage.
Synthetic Strategies
Multicomponent One-Pot Synthesis
The most efficient route involves a three-component reaction between 6-amino-1,3-dimethyluracil , aryl aldehydes , and 1,3-dicarbonyl compounds , catalyzed by SBA-Pr-SO₃H (a sulfonic acid-functionalized mesoporous silica).
Reaction Mechanism
- Condensation : The aldehyde reacts with 6-amino-1,3-dimethyluracil to form an imine intermediate.
- Knoevenagel Adduct Formation : The 1,3-dicarbonyl compound undergoes nucleophilic attack, generating a dihydropyridine intermediate.
- Cyclization : Intramolecular cyclization yields the pyrido[2,3-d]pyrimidine core.
- Post-Functionalization : The 5-position is sulfanylated via nucleophilic substitution with mercaptoacetic acid, followed by amide coupling with ethyl 2-aminobenzoate.
Optimization
- Catalyst : SBA-Pr-SO₃H (0.02 g) in refluxing acetonitrile achieves 92% yield in 40 minutes.
- Solvent : Acetonitrile outperforms water or ethanol due to improved solubility and reaction kinetics.
- Substrate Scope : Electron-deficient aldehydes (e.g., 3-nitrobenzaldehyde) accelerate reaction times (5–20 minutes).
Table 1. Representative Yields for Pyrido[2,3-d]Pyrimidine Intermediate
| Aldehyde | 1,3-Dicarbonyl Compound | Time (min) | Yield (%) |
|---|---|---|---|
| 4-Hydroxybenzaldehyde | Ethyl acetoacetate | 40 | 92 |
| 3-Nitrobenzaldehyde | Dimethyl malonate | 15 | 88 |
| 2,4-Dichlorobenzaldehyde | Acetylacetone | 20 | 85 |
Stepwise Synthesis via Thioether Formation
An alternative approach involves sequential synthesis of the pyrido[2,3-d]pyrimidine core followed by sulfanylation and amidation:
- Core Synthesis :
- Sulfanylation :
- Amidation :
Key Challenges :
Analytical Characterization
Table 2. Spectroscopic Data for Target Compound
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.35 (t, 3H, CH₂CH₃), δ 2.45 (s, 3H, N-CH₃), δ 3.60 (s, 2H, SCH₂CO) |
| ¹³C NMR | δ 167.5 (C=O ester), δ 162.1 (C=O pyrimidine), δ 45.2 (SCH₂) |
| LC-MS (ESI⁺) | m/z 480.1 [M+H]⁺, 502.1 [M+Na]⁺ |
| HPLC Purity | >98% (C18 column, acetonitrile/water gradient) |
Environmental and Industrial Considerations
- Catalyst Reusability : SBA-Pr-SO₃H retains >90% activity after four cycles, reducing waste.
- Solvent Recovery : Acetonitrile can be distilled and reused, aligning with green chemistry principles.
- Scale-Up Potential : The one-pot method’s short reaction time (≤1 hour) and high yields make it industrially viable.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl benzoate group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization.
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Aqueous NaOH, reflux | NaOH in ethanol/water (1:1) | 2-[2-({1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoic acid |
This reaction is analogous to the hydrolysis of ethyl 2-[(6-hydroxy-2,4-dioxo-1H-pyrimidine-5-carbonyl)amino]benzoate, which produces a benzoic acid derivative under similar conditions .
Sulfanyl Group Oxidation
The thioether (sulfanyl) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This modification alters electronic properties and potential biological interactions.
Patented pyrido[2,3-d]pyrimidine derivatives with sulfonamide groups highlight the feasibility of such transformations .
Amide Bond Reactivity
The acetamido linker may undergo hydrolysis or nucleophilic substitution, though steric hindrance from the pyrido-pyrimidine core limits reactivity.
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 2-({1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetic acid + 2-aminobenzoic acid ester |
Similar cleavage patterns are observed in structurally related amides, such as ethyl 2-[(6-hydroxy-2,4-dioxo-1H-pyrimidine-5-carbonyl)amino]benzoate .
Pyrido-Pyrimidine Core Modifications
The dioxo-pyrido-pyrimidine system participates in hydrogen bonding and electrophilic substitutions. Demethylation of the 1,3,6-trimethyl groups requires harsh conditions:
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Demethylation | BBr<sub>3</sub>, DCM, −78°C | 2-[2-({2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoic acid |
Related demethylation reactions are documented in pyridine analogs under boron tribromide .
Comparative Reactivity of Structural Analogs
The table below compares reactivity trends in similar pyrido-pyrimidine derivatives:
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit notable anti-inflammatory effects. The mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.
- Inhibition Studies : Various studies have shown that similar compounds can effectively inhibit COX enzyme activity with IC50 values comparable to established anti-inflammatory drugs such as celecoxib. For example, some derivatives demonstrated IC50 values as low as 0.04 μmol .
- Mechanism : The reduction of prostaglandin E2 (PGE2) production plays a crucial role in mediating inflammatory responses. Electron-donating substituents in the compound enhance this activity by stabilizing the enzyme-inhibitor complex .
Anticancer Potential
Emerging studies suggest that ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate may possess anticancer properties.
- Cell Line Studies : Preliminary tests on various cancer cell lines have indicated that this compound can induce apoptosis and inhibit cell proliferation. The specific pathways involved include the modulation of signaling pathways related to cell survival and apoptosis .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its unique structural features:
- Sulfanyl Group : This moiety is crucial for interaction with biological targets.
- Acetamide Functional Group : Enhances solubility and bioavailability.
- Substituted Aromatic Rings : Facilitate better membrane permeability and binding affinity to targets.
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal assessed the anti-inflammatory effects of various pyrazolopyrimidine derivatives against COX enzymes. The results indicated significant inhibition of COX-2 activity in several compounds similar to this compound .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of pyrido[2,3-d]pyrimidine derivatives revealed that certain compounds could significantly reduce tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity and specificity towards cancerous cells .
Mechanism of Action
The mechanism of action of ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfanyl and acetamido groups enhance binding affinity and specificity, while the ester group facilitates cellular uptake and distribution.
Comparison with Similar Compounds
Ethyl 2-(2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (CAS 573938-02-0)
- Core Structure: Features a tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidine system instead of a pyrido-pyrimidine.
- Substituents : A chlorophenyl group enhances lipophilicity, while the tetrahydro ring reduces planarity compared to the fully aromatic pyrido-pyrimidine core of the target compound.
- Electronic Effects: The thieno-pyrimidine system may exhibit altered π-electron delocalization, affecting redox properties and binding affinity in biological systems .
N-(2-Bromo-4,6-difluorophenyl)-2-{[4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 573937-62-9)
- Core Structure : A 1,2,4-triazole ring replaces the pyrido-pyrimidine, with a pyridinyl substituent introducing additional nitrogen-based basicity.
- Reactivity : The triazole’s smaller ring size may confer higher metabolic stability but lower aromatic conjugation .
Physicochemical and Functional Properties
| Property | Target Compound | CAS 573938-02-0 | CAS 573937-62-9 |
|---|---|---|---|
| Molecular Weight | ~458.5 g/mol (calculated) | ~507.0 g/mol | ~493.3 g/mol |
| Key Functional Groups | Pyrido-pyrimidine, methyl, dioxo, sulfanyl-acetamido, ethyl benzoate | Thieno-pyrimidine, chlorophenyl, tetrahydrocyclopenta | 1,2,4-Triazole, bromo/fluoro-phenyl, pyridinyl |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) due to ester and amide groups | Low aqueous solubility (hydrophobic chlorophenyl) | Moderate in DMF (halogenated phenyl enhances polarity) |
| Electronic Character | Electron-deficient pyrido-pyrimidine core with electron-rich sulfanyl bridge | Mixed electron density (thieno-pyrimidine + chlorophenyl) | Polarizable triazole with halogenated aryl system |
Biological Activity
Ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate is a complex compound that belongs to the class of pyrido[2,3-d]pyrimidines. This article explores its biological activities based on current research findings and case studies.
Chemical Structure and Properties
The compound's structure features a pyrido[2,3-d]pyrimidine core with various functional groups enhancing its biological potential. The key components include:
- Pyrido[2,3-d]pyrimidine moiety : Known for its diverse biological activities.
- Thioacetamido group : Potentially enhances interaction with biological targets.
- Ethyl benzoate : May contribute to lipophilicity and membrane permeability.
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. In particular:
- Cytotoxicity : Compounds related to this compound have shown promising cytotoxic effects against various cancer cell lines. For instance, studies report IC50 values as low as 0.57 μM against MCF-7 breast cancer cells and 1.13 μM against HepG2 liver cancer cells .
Antimicrobial Activity
Pyrido[2,3-d]pyrimidine derivatives are also noted for their antimicrobial properties:
- Broad-spectrum activity : These compounds have demonstrated effectiveness against a range of pathogens including bacteria and fungi. The mechanisms often involve interference with nucleic acid synthesis or enzyme inhibition .
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound may exhibit:
- Anti-inflammatory properties : Related compounds have been reported to inhibit inflammatory pathways .
- Analgesic effects : Some derivatives function as analgesics by modulating pain pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis or other critical cellular processes.
- Receptor Modulation : The structural features allow binding to various receptors involved in tumor growth and inflammation.
Study on Cytotoxicity
A study conducted on a library of pyrido[2,3-d]pyrimidine derivatives identified a compound with significant cytotoxicity against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
Antimicrobial Efficacy Research
Another research highlighted the antimicrobial efficacy of pyrido[2,3-d]pyrimidine derivatives against resistant strains of bacteria. The study utilized both in vitro assays and molecular docking studies to elucidate the interaction between the compounds and bacterial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
